Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate
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Overview
Description
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate is an organophosphorus compound characterized by the presence of two ethyl groups attached to a phosphonate group, which is further bonded to a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3,5-bis(trifluoromethyl)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with the halide in the presence of a base to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The phosphonate group can participate in coordination chemistry, forming stable complexes with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler analog without the trifluoromethyl groups, used in similar synthetic applications.
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine: A related compound with two trifluoromethyl-substituted phenyl groups attached to a phosphine.
Uniqueness
Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate is unique due to the presence of both the phosphonate and trifluoromethyl groups, which confer distinct chemical properties such as increased stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H13F6O3P |
---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H13F6O3P/c1-3-20-22(19,21-4-2)10-6-8(11(13,14)15)5-9(7-10)12(16,17)18/h5-7H,3-4H2,1-2H3 |
InChI Key |
DCIKXASZLQVPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
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